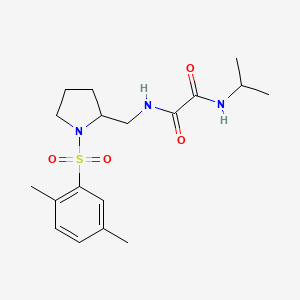![molecular formula C16H18F3NO3 B2838613 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1351588-45-8](/img/structure/B2838613.png)
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
The research by Yuan et al. (2017) focuses on the synthesis of a related compound through the aldol reaction, revealing its crystal structure and evaluating its biological activity. The study highlights the non-planar, chair conformation of the 1,3-dioxane ring and the formation of a one-dimensional chain structure through hydrogen bonding, suggesting potential for biological application Lin Yuan, Zhongyan Li, Xingyu Zhang, Xianyou Yuan, 2017.
Synthesis Techniques
Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating an innovative approach to the creation of spiromorpholinotetrahydropyran derivatives, which could have implications in the development of new chemical entities B. Reddy, D. Medaboina, B. Sridhar, K. Singarapu, 2014.
Advanced Synthesis in Medicinal Chemistry
Singh et al. (2017) reported an efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines, using a dipolarophile related to the compound of interest. This study, utilizing deep eutectic solvent, not only showcases a sustainable approach to chemical synthesis but also the potential for creating complex molecules that could have applications in drug development Ruby Singh, Aakash Singh, 2017.
Potential in HIV Research
Watson et al. (2005) explored the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor, highlighting the intricate interplay between chemical structure and biological function. Although the compound studied is not exactly "1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone", it belongs to a similar class of spiro compounds, indicating the potential of such structures in therapeutic applications C. Watson, S. Jenkinson, W. Kazmierski, T. Kenakin, 2005.
Applications in Green Chemistry
Kurniawan et al. (2017) synthesized novel compounds from oleic acid, demonstrating an application of spiro compounds in the development of biolubricants. This research underscores the versatility of spiro compounds in creating environmentally friendly alternatives to conventional lubricants Y. S. Kurniawan, Yudha Ramanda, K. Thomas, H. Hendra, T. D. Wahyuningsih, 2017.
Propriétés
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYEYYRONJIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)
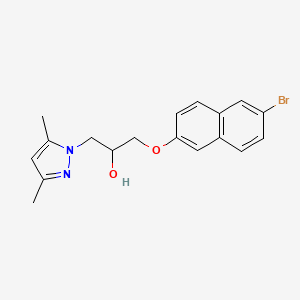
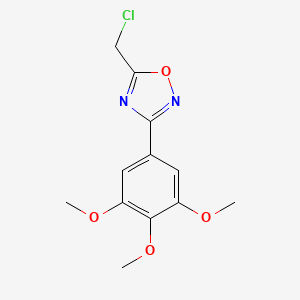
![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)
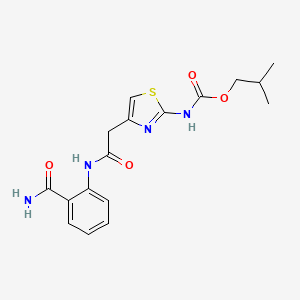
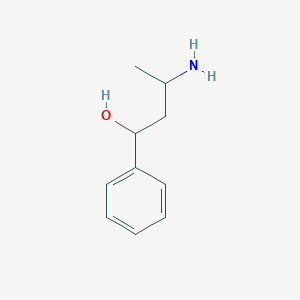
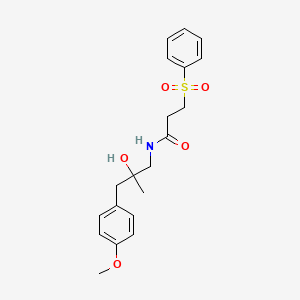
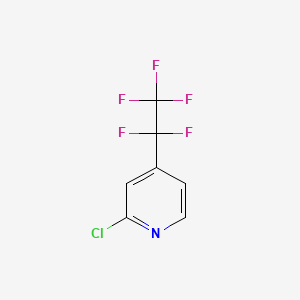
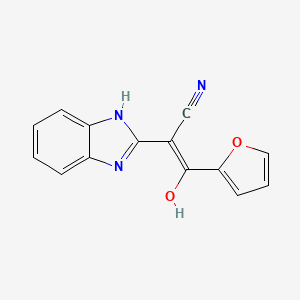
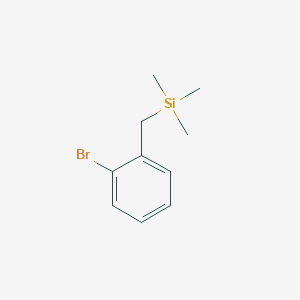
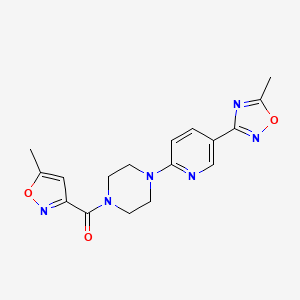
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
![1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838549.png)
